molecular formula C24H26N4O3S B14943094 13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B14943094
M. Wt: 450.6 g/mol
InChI Key: XZTGYSZOBNLRGW-BRJLIKDPSA-N
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Description

13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one involves a multi-step process. One efficient method is a transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .

Industrial Production Methods

The use of renewable starting materials and mild reaction conditions are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
  • Imidazoles
  • 3,12-Dihydroxy-13-methoxypodocarpa-8,11,13-trien-7-one

Uniqueness

What sets 13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one apart from similar compounds is its unique tricyclic structure and the presence of multiple functional groups.

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C24H26N4O3S/c1-14(2)10-19-27-21-20-17(13-30-4)11-15(3)26-23(20)32-22(21)24(29)28(19)25-12-16-6-8-18(31-5)9-7-16/h6-9,11-12,14H,10,13H2,1-5H3/b25-12+

InChI Key

XZTGYSZOBNLRGW-BRJLIKDPSA-N

Isomeric SMILES

CC1=CC(=C2C3=C(C(=O)N(C(=N3)CC(C)C)/N=C/C4=CC=C(C=C4)OC)SC2=N1)COC

Canonical SMILES

CC1=CC(=C2C3=C(C(=O)N(C(=N3)CC(C)C)N=CC4=CC=C(C=C4)OC)SC2=N1)COC

Origin of Product

United States

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